alpha-Canadine methochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

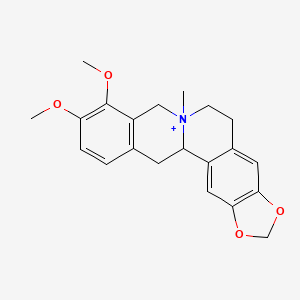

Structure

3D Structure

Properties

CAS No. |

26297-11-0 |

|---|---|

Molecular Formula |

C21H24NO4+ |

Molecular Weight |

354.4 g/mol |

IUPAC Name |

16,17-dimethoxy-13-methyl-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-2,4(8),9,15(20),16,18-hexaene |

InChI |

InChI=1S/C21H24NO4/c1-22-7-6-14-9-19-20(26-12-25-19)10-15(14)17(22)8-13-4-5-18(23-2)21(24-3)16(13)11-22/h4-5,9-10,17H,6-8,11-12H2,1-3H3/q+1 |

InChI Key |

IPABSWBNWMXCHM-UHFFFAOYSA-N |

Canonical SMILES |

C[N+]12CCC3=CC4=C(C=C3C1CC5=C(C2)C(=C(C=C5)OC)OC)OCO4 |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies of Alpha Canadine Methochloride

The journey of isolating alpha-Canadine methochloride begins with identifying its natural reservoirs and employing advanced chemical techniques to extract and purify this specific compound from a complex mixture of plant metabolites.

This compound and its parent tertiary alkaloid, canadine (B1168894), are found within a select group of plant families, most notably the Papaveraceae and Fumariaceae. Several genera are recognized for producing a diverse array of isoquinoline (B145761) alkaloids, including canadine derivatives.

Glaucium Species: The genus Glaucium, commonly known as horn poppies, is a significant source of protoberberine alkaloids. Notably, Glaucium grandiflorum has been identified as a botanical source of trans-canadine methochloride, a stereoisomer of N-methylcanadinium chloride. The alkaloid profile of Glaucium species can vary depending on the specific species, geographical location, and even the part of the plant being analyzed.

Corydalis Species: The genus Corydalis is renowned for its rich diversity of isoquinoline alkaloids, many of which possess significant biological activities. While direct isolation of this compound from Corydalis is not as extensively documented as in Glaucium, various species are known to produce canadine, the precursor to its quaternary methylated form. The presence of canadine suggests the potential for the co-occurrence of its methochloride derivative in these plants.

Fumaria Species: Plants of the genus Fumaria, or fumitories, are also known to synthesize a range of isoquinoline alkaloids. While specific reports on this compound are less common, the foundational alkaloid canadine has been reported in this genus, indicating its potential as a source.

Table 1: Botanical Sources of Canadine and its Derivatives

| Plant Genus | Specific Species (Example) | Reported Canadine Derivatives |

|---|---|---|

| Glaucium | Glaucium grandiflorum | trans-canadine methochloride |

| Corydalis | Corydalis yanhusuo | Canadine |

| Fumaria | Fumaria species | Canadine |

The extraction of quaternary alkaloids like this compound from plant matrices presents unique challenges due to their charged nature and solubility characteristics. Advanced extraction methods are often required to achieve efficient isolation.

A common initial step involves the extraction of total alkaloids from the dried and powdered plant material using a polar solvent such as methanol (B129727) or ethanol (B145695). Following this, a crucial acid-base extraction (also known as an acid-base shakeout) is employed to separate the alkaloids from other plant constituents. This process leverages the differential solubility of alkaloids in acidic and basic solutions. The basic alkaloidal fraction can then be further processed.

For quaternary alkaloids, which are salts, modifications to the standard acid-base extraction are necessary. They are often extracted with acidified water or alcohol. An alternative approach involves the use of ion-exchange resins, which can selectively bind the positively charged quaternary alkaloids, allowing for their separation from neutral and acidic compounds.

Following initial extraction, a multi-step chromatographic process is essential to separate and purify this compound from a complex mixture of other alkaloids and plant metabolites.

Thin-Layer Chromatography (TLC): TLC is often used as a preliminary analytical tool to identify the presence of alkaloids in the crude extract and to optimize the solvent systems for column chromatography. The visualization of alkaloid spots is typically achieved by spraying the TLC plate with Dragendorff's reagent, which produces characteristic orange or reddish-brown spots.

Column Chromatography: This is a fundamental purification technique where the crude alkaloid extract is passed through a column packed with a stationary phase, such as silica gel or alumina (B75360). A carefully selected solvent system (mobile phase) is used to elute the compounds at different rates based on their polarity, leading to their separation.

Centrifugal Partition Chromatography (CPC): CPC, a form of counter-current chromatography, is a powerful technique for the separation of natural products. It utilizes a liquid-liquid partitioning system, which minimizes the risk of sample degradation that can occur on solid stationary phases. This method has been successfully applied to the separation of various protoberberine alkaloids.

pH-Zone-Refining Counter-Current Chromatography (CCC): This is a specialized form of CCC that is particularly effective for the separation of ionizable compounds like alkaloids. It relies on the differential partitioning of the ionized and neutral forms of the alkaloids between two immiscible liquid phases with a pH gradient. This technique allows for the separation of alkaloids with very similar structures.

The isolation of this compound requires careful consideration of its stereochemistry. The "alpha" designation likely refers to a specific stereoisomer. Canadine itself possesses a chiral center, leading to the existence of (R)-canadine and (S)-canadine enantiomers.

Upon N-methylation of the tertiary amine of canadine to form the quaternary ammonium (B1175870) salt, a new stereocenter can be generated at the nitrogen atom if the methyl group is not in the plane of the isoquinoline ring system. This can lead to the formation of diastereomers, often designated as cis and trans isomers, depending on the relative orientation of the N-methyl group and the hydrogen at the adjacent chiral carbon. The term "alpha" in this compound likely distinguishes it from a "beta" isomer, with these prefixes referring to the stereochemical configuration.

The separation of these stereoisomers is a significant challenge and often requires specialized chiral chromatography techniques. Chiral stationary phases (CSPs) in High-Performance Liquid Chromatography (HPLC) can be used to resolve enantiomers and diastereomers. The specific choice of the chiral selector in the stationary phase is critical for achieving successful separation. The structural elucidation and confirmation of the absolute stereochemistry of the isolated isomer require advanced spectroscopic techniques, such as 2D Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

Table 2: Key Chromatographic Techniques for Quaternary Alkaloid Purification

| Chromatographic Technique | Principle | Application in Alkaloid Isolation |

|---|---|---|

| Thin-Layer Chromatography (TLC) | Differential migration on a solid support | Rapid analysis of extract composition and solvent system optimization. |

| Column Chromatography | Separation based on polarity | Bulk purification of crude alkaloid fractions. |

| Centrifugal Partition Chromatography (CPC) | Liquid-liquid partitioning | Separation of delicate compounds without a solid stationary phase. |

| pH-Zone-Refining CCC | Partitioning based on ionization state | High-resolution separation of closely related alkaloids. |

| Chiral HPLC | Enantioselective interaction with a chiral stationary phase | Separation of stereoisomers (enantiomers and diastereomers). |

Chemical Synthesis and Derivatization of Alpha Canadine Methochloride

Total Synthesis Pathways of Protoberberine Alkaloids

The tetracyclic core of protoberberine alkaloids, including canadine (B1168894), has been a target for numerous total synthesis campaigns. researchgate.netrsc.org These routes are often evaluated based on their efficiency, scalability, and ability to introduce diverse substituents. Key strategies for constructing the protoberberine skeleton often involve the formation of the B and C rings of the isoquinoline (B145761) system. researchgate.net

Classical and modern synthetic methodologies employed for this purpose include:

Bischler–Napieralski reaction: This reaction involves the cyclization of a β-arylethylamide to form a dihydroisoquinoline, which serves as a key intermediate for the B-ring.

Pictet–Spengler reaction: A condensation reaction between a β-arylethylamine and an aldehyde or ketone, followed by cyclization, provides the tetrahydroisoquinoline core. nih.gov

Pomeranz–Fritsch reaction: This method synthesizes the isoquinoline ring system from a benzaldehyde (B42025) and a 2,2-dialkoxyethylamine.

Modern Catalytic Approaches: More recent strategies have incorporated transition metal-catalyzed reactions, such as rhodium- or cobalt-catalyzed C-H activation, to achieve the intramolecular cyclization and construct the tetracyclic framework efficiently. nih.gov

A notable approach involves a cascade reaction combining a Pictet-Spengler reaction with a Friedel-Crafts hydroxyalkylation and subsequent dehydration to build the dihydroprotoberberine core. nih.gov Another strategy utilized a palladium-catalyzed coupling of a substituted aryl bromide and a ketone to rapidly assemble various protoberberine alkaloids. nih.gov These methods provide access to the racemic or enantiomerically enriched protoberberine scaffold, which can then be further functionalized to yield specific alkaloids like canadine.

Semi-Synthetic Routes from Natural Precursors

Given the relative abundance of certain protoberberine alkaloids in nature, semi-synthetic approaches offer a practical alternative to total synthesis. Berberine (B55584), a widely available and structurally related alkaloid, is a common starting material for the synthesis of canadine. wikipedia.org

The conversion of berberine to (±)-canadine (tetrahydroberberine) is typically achieved through the reduction of the iminium bond within the berberine structure. This transformation effectively saturates the C-ring of the protoberberine core.

Table 1: Common Reducing Agents for the Conversion of Berberine to Tetrahydroberberine (B1206132)

| Reducing Agent | Description |

| Sodium borohydride (B1222165) (NaBH₄) | A standard and effective reagent for the reduction of the iminium ion in berberine to the tertiary amine. |

| Catalytic Hydrogenation | Hydrogen gas (H₂) in the presence of a metal catalyst (e.g., Platinum oxide) can also effect this reduction. |

This reduction is a key step in many synthetic endeavors, providing a straightforward route to the tetrahydroprotoberberine skeleton from a readily available natural product.

Stereoselective Synthesis Approaches

The synthesis of a specific enantiomer, such as alpha-canadine ((+)-canadine), requires stereoselective control. This has become a major focus in the synthesis of tetrahydroprotoberberine alkaloids. researchgate.netrsc.org

Several strategies have been developed to achieve enantioselectivity:

Chiral Auxiliaries: The use of enantiopure sulfinimines has been reported. For instance, the condensation of an aldehyde with an enantiopure sulfinamide can lead to a chiral intermediate. Subsequent reactions, like the addition of a lithiated species, proceed with diastereoselectivity, which after removal of the auxiliary, yields the enantiomerically enriched product. nih.gov

Asymmetric Catalysis: A highly efficient modern approach involves the enantioselective hydrogenation of a dihydroprotoberberine intermediate. nih.govacs.org Iridium catalysts bearing chiral ligands have been successfully employed in the final step to introduce the stereocenter at the C-14 position with high enantioselectivity. nih.govacs.org This method has been used for the concise, three-step asymmetric total synthesis of (-)-canadine and other related alkaloids. nih.govacs.org

Enantioselective Heck Reactions: Proposed synthetic routes have also considered modern catalytic methods like enantioselective Heck reactions to establish the desired stereochemistry. wwu.edu

These advanced methods have significantly improved the accessibility of enantiomerically pure tetrahydroprotoberberine alkaloids, including alpha-canadine. nih.gov

Rational Design and Synthesis of Novel alpha-Canadine Methochloride Analogs

The core structure of canadine and its quaternary salt, this compound, serves as a scaffold for the rational design and synthesis of novel analogs. The goal is often to explore structure-activity relationships by modifying various parts of the molecule.

Starting with natural precursors like berberine, a common strategy involves initial demethylation to create a phenolic hydroxyl group, which can then be used as a handle for further derivatization. nih.gov

Table 2: Synthetic Strategies for Canadine Analogues

| Modification Site | Synthetic Approach | Resulting Analogs |

| Ring D | Esterification or sulfonation of a hydroxyl group introduced at position 9. | A series of esters and sulfonates with varying acyl and sulfonyl chlorides. nih.gov |

| Ring D | Introduction of bulky tertiary or quaternary carbon substituents at the 9-position or rigid fragments at position 10. | Novel analogues with modified steric and electronic properties on the D-ring. nih.gov |

| Overall Scaffold | Utilization of flexible synthetic routes that allow for a variety of substituted starting materials. | A library of analogues with diverse substituents on the aromatic rings, built from different phenylethylamines and benzaldehydes. nih.gov |

These synthetic efforts have produced a wide range of new berberine and canadine derivatives, enabling detailed studies of their chemical and biological properties. nih.govresearchgate.net

Transformation Reactions Involving the Methochloride Moiety (e.g., Hofmann Elimination)

The quaternary ammonium (B1175870) nature of this compound makes it susceptible to specific chemical transformations, most notably the Hofmann elimination. wikipedia.org This reaction is a classical method for the degradation of quaternary ammonium hydroxides to form an alkene and a tertiary amine. byjus.com

The process generally involves the following steps:

Anion Exchange: The chloride ion in this compound is replaced by a hydroxide (B78521) ion. This is typically achieved by treating the salt with silver oxide (Ag₂O) and water. wikipedia.org

Thermal Decomposition: The resulting quaternary ammonium hydroxide is then heated, typically between 100-200 °C, to induce the elimination reaction. libretexts.org

In the context of the Hofmann elimination, the reaction proceeds via an E2 mechanism. masterorganicchemistry.com A hydroxide ion acts as a base to abstract a proton from a carbon atom beta to the quaternary nitrogen. This leads to the cleavage of the carbon-nitrogen bond and the formation of a new carbon-carbon double bond. masterorganicchemistry.com The bulky trialkylamine leaving group sterically hinders the abstraction of a proton from the more substituted carbon, leading to the preferential formation of the least substituted alkene, a principle known as the Hofmann rule. wikipedia.orgbyjus.com

This reaction effectively opens one of the rings containing the nitrogen atom, transforming the tetracyclic protoberberine skeleton into a new structure. The Hofmann elimination has been a valuable tool in the structural elucidation of alkaloids and remains a key transformation for quaternary ammonium salts like this compound.

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules like alpha-Canadine methochloride. One-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be essential to assign all proton and carbon signals and to establish the compound's connectivity and stereochemistry.

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Stereochemistry

To determine the relative stereochemistry, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) coupling networks within the molecule's spin systems.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton to its directly attached carbon atom.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons. For this compound, NOESY is critical for determining the stereochemistry at chiral centers by observing through-space interactions between specific protons.

Conformational Analysis via NMR

The conformation of the tetrahydroprotoberberine core in this compound would be investigated using NMR. This involves analyzing coupling constants (³JHH) and Nuclear Overhauser Effects (NOEs). The magnitude of coupling constants can provide information about dihedral angles between adjacent protons, and NOEs indicate through-space proximity, which together help to define the dominant conformation of the molecule in solution.

Mass Spectrometry (MS) Techniques

Mass spectrometry provides vital information about the molecular weight and elemental composition of a compound, as well as structural details through fragmentation analysis.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) would be used to measure the mass-to-charge ratio (m/z) of the molecular ion with very high accuracy (typically to four or five decimal places). This allows for the unambiguous determination of the elemental composition and thus the molecular formula of this compound.

Fragmentation Pattern Analysis for Structural Insights

Tandem mass spectrometry (MS/MS) experiments would be conducted to study the fragmentation of the molecular ion. By inducing fragmentation and analyzing the resulting product ions, characteristic neutral losses and fragment ions can be identified. This fragmentation pattern serves as a fingerprint and provides valuable information about the different structural motifs within the molecule, such as the nature and position of substituents on the aromatic rings.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity

Liquid Chromatography-Mass Spectrometry (LC-MS) is the standard technique for assessing the purity of a sample and confirming the identity of the target compound. The liquid chromatograph separates the components of a mixture, and the mass spectrometer provides mass information for each separated component. This would allow for the verification of the presence of this compound and the detection of any potential impurities.

Although the principles of these analytical techniques are well-understood, the absence of specific, published data for this compound makes a detailed, evidence-based discussion impossible. Further research and publication of the spectroscopic data for this compound are required to enable a comprehensive analysis as requested.

Scientific Data Unavailable for this compound

Comprehensive research efforts to gather information on the chemical compound this compound for an in-depth scientific article have revealed a significant lack of available data across multiple spectroscopic and crystallographic domains. Despite extensive searches for scholarly articles and scientific papers, no specific findings related to the structural elucidation and advanced spectroscopic characterization of this compound could be located.

The intended article was to be structured around a detailed analysis of the compound's properties, including its vibrational, crystallographic, and chiroptical characteristics. However, the necessary experimental data to populate these sections are not present in the public scientific literature.

Specifically, searches for the following analytical data on this compound yielded no results:

Vibrational Spectroscopy: No Infrared (IR) or Raman spectroscopy data are available to detail the functional groups present in the molecule.

X-ray Crystallography: There are no published X-ray crystallography studies, which would be essential for determining the absolute stereochemistry and crystal packing of the compound.

Chiroptical Spectroscopy: Information regarding the electronic circular dichroism (ECD) or other chiroptical properties of this compound is absent from the scientific record.

Due to the complete absence of these foundational scientific data, it is not possible to generate the requested article with the required level of detail, accuracy, and adherence to the specified outline. Further research and experimental analysis would be required to produce the necessary data for a comprehensive scientific discussion of this compound.

Biosynthetic Pathways and Enzyme Systems

Precursor Incorporation Studies in Plant Cell Cultures

The elucidation of the biosynthetic pathway of alpha-canadine and other protoberberine alkaloids has been significantly aided by precursor incorporation studies in plant cell cultures. These experiments involve feeding isotopically labeled compounds to the cultures and tracing their incorporation into the final products.

(S)-Reticuline has been identified as the central precursor for the biosynthesis of a wide array of BIAs, including the protoberberine scaffold from which canadine (B1168894) is derived. nih.govresearchgate.net (S)-Reticuline itself originates from the amino acid L-tyrosine. wikipedia.org Through a series of enzymatic steps, two molecules of tyrosine are converted and condensed to form the core benzylisoquinoline structure. wikipedia.org

While specific feeding studies detailing the direct incorporation of labeled precursors into alpha-canadine methochloride are not extensively documented in readily available literature, the general pathway to the protoberberine core is well-established. For instance, studies on related alkaloids in cell cultures of Coptis japonica and Papaver somniferum (opium poppy) have been instrumental in defining the roles of various intermediates. researchgate.net In these systems, labeled (S)-reticuline is efficiently incorporated into protoberberine alkaloids. The general methodology for such studies often involves the use of ¹³C- or ¹⁴C-labeled precursors, followed by extraction and analysis of the alkaloids using techniques like liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy to determine the position and extent of label incorporation. nih.govnih.gov

Enzymatic Steps in Protoberberine Alkaloid Biosynthesis

The conversion of the precursor (S)-reticuline to (S)-canadine involves a series of specific enzymatic reactions. The key steps are catalyzed by a sequence of enzymes that have been identified and characterized in various plant species.

The biosynthesis of (S)-canadine from (S)-reticuline proceeds as follows:

Berberine (B55584) Bridge Formation: The first committed step is the conversion of (S)-reticuline to (S)-scoulerine. This reaction is catalyzed by the berberine bridge enzyme (BBE) , a flavoprotein oxidase that forms the characteristic berberine bridge (a C-C bond) of the protoberberine skeleton. nih.gov

O-Methylation: (S)-Scoulerine then undergoes O-methylation at the C-9 position to yield (S)-tetrahydrocolumbamine. This reaction is catalyzed by (S)-scoulerine 9-O-methyltransferase (SOMT) , which utilizes S-adenosylmethionine (SAM) as the methyl group donor. oup.com

Methylenedioxy Bridge Formation: The final step in the formation of (S)-canadine is the creation of a methylenedioxy bridge from the o-methoxyphenol moiety of (S)-tetrahydrocolumbamine. This reaction is catalyzed by (S)-canadine synthase , a cytochrome P450-dependent monooxygenase. ebi.ac.ukwikipedia.org

The subsequent conversion to this compound involves the N-methylation of (S)-canadine, a step catalyzed by a tetrahydroprotoberberine N-methyltransferase. nih.gov

| Enzyme | Substrate | Product | Enzyme Class |

|---|---|---|---|

| Berberine bridge enzyme (BBE) | (S)-Reticuline | (S)-Scoulerine | Flavoprotein oxidase |

| (S)-scoulerine 9-O-methyltransferase (SOMT) | (S)-Scoulerine | (S)-Tetrahydrocolumbamine | Methyltransferase |

| (S)-canadine synthase | (S)-Tetrahydrocolumbamine | (S)-Canadine | Cytochrome P450 monooxygenase |

| Tetrahydroprotoberberine N-methyltransferase | (S)-Canadine | N-methylcanadine (Canadine metho salt) | Methyltransferase |

Genetic Basis of Alkaloid Biosynthesis in Producing Organisms

The enzymes involved in the biosynthesis of alpha-canadine are encoded by specific genes that have been isolated and characterized from various plant species known to produce protoberberine alkaloids.

The genes encoding the key enzymes in the canadine biosynthetic pathway have been identified in several plant species, including Coptis japonica, Papaver somniferum, and various Berberis species. For example, the gene encoding (S)-canadine synthase is a member of the cytochrome P450 gene superfamily, specifically the CYP719A subfamily. nih.govebi.ac.uk In opium poppy, the specific isoform identified is CYP719A21. nih.gov

The berberine bridge enzyme (BBE) gene has also been cloned and characterized from several species. mdpi.com Similarly, the gene for (S)-scoulerine 9-O-methyltransferase (SOMT) has been identified and its function confirmed through heterologous expression and enzymatic assays. pnas.org The identification of these genes has been crucial for understanding the molecular evolution of BIA pathways and has opened up possibilities for metabolic engineering to produce these valuable compounds in microbial systems. nih.gov

| Enzyme | Gene (Example) | Producing Organism (Example) |

|---|---|---|

| Berberine bridge enzyme | BBE | Eschscholzia californica |

| (S)-scoulerine 9-O-methyltransferase | SOMT | Coptis japonica |

| (S)-canadine synthase | CYP719A1 | Coptis japonica |

| (S)-canadine synthase | CYP719A21 | Papaver somniferum |

Regulation of Biosynthetic Gene Expression

The biosynthesis of alpha-canadine and other protoberberine alkaloids is tightly regulated at the transcriptional level. The expression of the biosynthetic genes is controlled by a network of transcription factors (TFs) that respond to various developmental and environmental cues, such as jasmonate signaling. nih.gov

In Coptis japonica cell cultures, a well-studied system for berberine biosynthesis, several key transcription factors have been identified. frontiersin.org These include:

CjWRKY1: A plant-specific WRKY-type transcription factor that acts as a transcriptional activator for almost all genes in the berberine biosynthetic pathway. frontiersin.org It recognizes and binds to the W-box cis-acting element in the promoter regions of its target genes. kyoto-u.ac.jp

CjbHLH1: A basic helix-loop-helix (bHLH) type transcription factor that also functions as a transcriptional activator in berberine biosynthesis. frontiersin.org It can independently activate the expression of biosynthetic genes, including CYP719A1 (canadine synthase), by binding to E-box elements in their promoters. kyoto-u.ac.jpnih.gov

The expression of these transcription factors is often induced by elicitors like methyl jasmonate, indicating that the production of these alkaloids is part of the plant's defense response. nih.gov The coordinated action of these and potentially other transcription factors allows for the precise regulation of the metabolic flux towards the synthesis of specific alkaloids like canadine. nih.gov

Pharmacological Activities in Pre Clinical Models

In Vitro Cellular Activity (e.g., Antiplasmodial, Neuroprotective effects)

Currently, there is a lack of specific published research detailing the in vitro antiplasmodial or neuroprotective effects of alpha-Canadine methochloride. Studies on the parent compound, canadine (B1168894), have indicated potential antioxidant and neuroprotective activities in various cellular models. researchgate.net However, without direct experimental evidence on the methochloride salt, its specific activity in these areas remains uncharacterized. Further in vitro studies would be necessary to determine if this compound retains or possesses modified antiplasmodial or neuroprotective efficacy compared to its parent compound.

Organ Bath Studies and Isolated Tissue Preparations (e.g., smooth muscle, cardiovascular)

Animal Model Studies for Specific Biological Effects (e.g., antiarrhythmic, antihypertensive)

Preclinical studies in animal models specifically investigating the antiarrhythmic or antihypertensive effects of this compound have not been extensively reported. While the parent alkaloid, canadine, has been associated with cardiovascular effects in some studies, it is not scientifically sound to extrapolate these findings to its methochloride derivative without direct experimental validation in relevant animal models of arrhythmia and hypertension. researchgate.net

Characterization of Specific Receptor Subtype Selectivity (e.g., alpha-adrenoceptor antagonism, if directly applicable)

The "alpha" designation in this compound may suggest a potential interaction with alpha-adrenergic receptors. However, specific receptor binding assays and functional studies to characterize the selectivity of this compound for alpha-adrenoceptor subtypes are not currently available in the public domain. Alpha-adrenoceptor antagonists are known to play a role in the regulation of blood pressure and smooth muscle tone. nih.govnih.gov Determining the receptor binding profile of this compound is a critical step in understanding its mechanism of action.

Investigation of Multi-target Pharmacological Profiles

A comprehensive investigation into the multi-target pharmacological profile of this compound has yet to be published. Many alkaloids exhibit promiscuous binding to multiple receptor and enzyme systems. A thorough preclinical evaluation would involve screening this compound against a broad panel of receptors, ion channels, and enzymes to identify its primary and secondary pharmacological targets. This would be essential for a complete understanding of its potential therapeutic effects and off-target activities.

Interactive Data Table: Summary of Preclinical Data for this compound

| Pharmacological Activity | In Vitro Cellular Activity | Organ Bath Studies | Animal Model Studies | Receptor Subtype Selectivity | Multi-target Profile |

| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Structure Activity Relationships Sar of Alpha Canadine Methochloride and Analogs

Impact of Substitutions on Pharmacological Potency

The protoberberine scaffold of alpha-canadine methochloride offers several positions where chemical modifications can significantly influence biological activity. Key positions for substitution include the C2, C3, C9, and C10 on the aromatic rings, as well as the C13 position.

Studies on berberine (B55584) analogs have demonstrated that modifications to the substituents on the A and D rings can modulate activities such as anticancer and antimicrobial effects. For instance, in a study focused on developing novel berberine analogs as RXRα activators for inhibiting colon cancer, various substitutions were made. nih.gov The findings from such studies on related compounds suggest that the nature and position of substituents on the isoquinoline (B145761) core are critical for potency and selectivity.

In the context of herbicidal activity, a study on berberine analogues revealed that the presence of electropositive groups at the C-9 and C-10 positions could potentially enhance the inhibition rate. nih.gov This highlights the importance of the electronic properties of the substituents at these positions for biological activity.

Furthermore, research on tetrahydroberberine (B1206132) analogs has shown that the introduction of different functional groups can lead to varied pharmacological profiles, including antiproliferative and lipid-lowering effects. researchgate.netmdpi.com For example, the synthesis of new tetrahydroberberine analogs with modifications at the C13 position has been a strategy to explore new therapeutic agents. researchgate.net

A summary of the impact of substitutions on the pharmacological potency of related protoberberine alkaloids is presented in the table below.

| Compound/Analog Class | Substitution Pattern | Observed Impact on Pharmacological Potency | Reference |

| Berberine Analogs | Modifications on A and D rings | Modulation of anticancer and antimicrobial activities. | nih.gov |

| Berberine Analogs | Electropositive groups at C-9 and C-10 | Potential enhancement of herbicidal activity. | nih.gov |

| Tetrahydroberberine Analogs | Modifications at C-13 | Generation of analogs with antiproliferative and lipid-lowering effects. | researchgate.netmdpi.com |

| Berberine Analogs | Naphthyl groups on C-12 | Favorable free energy of binding to DNA. | researchgate.net |

| Berberine Analog with Tertiary Amine | Introduction of a tertiary amine moiety | Good anti-Aβ aggregation activity, increased water solubility, and reduced toxicity. | researchgate.net |

Role of the Quaternary Nitrogen in Receptor Binding and Activity

The transition from a tertiary nitrogen in tetrahydroprotoberberine alkaloids to a quaternary nitrogen results in a notable bathochromic shift in their fluorescence spectra and a considerable increase in fluorescence intensity. muni.cz This alteration in electronic properties is a direct consequence of the quaternization.

From a biological standpoint, the quaternary nitrogen is often crucial for specific interactions with biological targets. For instance, the cytotoxic effects of berberine are attributed in part to its planar, polycyclic aromatic structure and the presence of the quaternary nitrogen, which facilitates intercalation into DNA. nih.govmuni.cz In contrast, tetrahydroberberine, lacking this quaternary nitrogen, exhibits little to no cytotoxicity and instead displays antioxidant properties. nih.gov This stark difference underscores the critical role of the quaternary nitrogen in dictating the mode of biological action.

The positively charged quaternary nitrogen can engage in strong electrostatic interactions and hydrogen bonding with negatively charged residues in the binding pockets of receptors and enzymes. nih.gov This is a key factor in the mechanism of action for many quaternary ammonium (B1175870) compounds. The reactivity of quaternary protoberberine alkaloids is characterized by the susceptibility of the iminium bond (C=N+) to nucleophilic attack, a feature absent in their tetrahydro counterparts. nih.govmuni.cz This reactivity is fundamental to their interactions with biological macromolecules.

Conformational Requirements for Biological Activity

The three-dimensional conformation of the this compound molecule is a critical determinant of its biological activity. The saturation of the central quinolizine system in the tetrahydroberberine core induces a non-planar, bent conformation. nih.gov This is in contrast to the planar structure of fully aromatic protoberberine alkaloids like berberine.

The crystal structure of racemic tetrahydroberberine reveals a bent conformation with an angle of 24.72 (5)° between the arene rings at either end of the reduced quinolizinium (B1208727) core. nih.gov This bent structure arises from the pseudo-chair conformations of the two rings within the saturated quinolizine system. This specific spatial arrangement of the aromatic rings and substituents is crucial for fitting into the binding sites of its biological targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to correlate the chemical structure of a series of compounds with their biological activity. nih.gov While specific QSAR models for this compound are not readily found in the literature, studies on the closely related berberine analogs provide valuable insights into the application of these methods for this class of compounds.

A 3D-QSAR study was conducted on a series of 39 berberine analogues to evaluate their herbicidal activities. nih.gov This study developed a model that provided meaningful clues about the structural features necessary for activity. The electrostatic field contour map from this model indicated that introducing an electropositive group at the N-7 (the quaternary nitrogen), C-9, and C-10 positions would likely improve the inhibitory activity. nih.gov This finding quantitatively reinforces the importance of the positively charged nitrogen and the electronic nature of the substituents at the C9 and C10 positions.

Another QSAR study on 59 berberine derivatives with hypolipidemic activities was developed using ligand efficiency indices as the activity parameter. nih.gov The resulting models showed robust statistical quality, indicating their potential for predicting the lipid-lowering activities of new berberine analogs. nih.gov

These examples demonstrate that QSAR modeling can be a powerful tool for understanding the SAR of protoberberine alkaloids. Such models can guide the design of new this compound analogs with enhanced potency and selectivity by identifying the key physicochemical and structural descriptors that govern their biological activity.

Metabolism and Pre Clinical Pharmacokinetics

In Vitro Metabolic Stability Studies (e.g., microsomes, hepatocytes)

There is no publicly available data from in vitro metabolic stability studies conducted specifically on alpha-Canadine methochloride.

In vitro metabolic stability assays are fundamental in early drug discovery to predict how long a compound will last in the body. nih.gov These experiments typically involve incubating the compound with liver fractions, such as microsomes or hepatocytes, which contain key drug-metabolizing enzymes. springernature.com Microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I enzymes, like the Cytochrome P450 (CYP) superfamily. nih.gov Hepatocytes, or liver cells, contain both Phase I and Phase II enzymes, offering a more complete picture of metabolic pathways. researchgate.net The rate at which the parent compound disappears over time is measured, usually by Liquid Chromatography-Mass Spectrometry (LC-MS), to determine parameters like the in vitro half-life (t½) and intrinsic clearance (CLint). nih.govspringernature.com This data helps in ranking compounds and predicting their in vivo pharmacokinetic behavior. researchgate.net

Table 1: In Vitro Metabolic Stability of this compound (No data available in the scientific literature)

| Test System | Species | In Vitro Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

|---|---|---|---|

| Liver Microsomes | - | Data not available | Data not available |

| Hepatocytes | - | Data not available | Data not available |

Identification of Major Metabolites via LC-MS

No studies identifying the major metabolites of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS) have been published.

LC-MS is a powerful analytical technique used to separate, detect, identify, and quantify metabolites in complex biological samples. nih.gov After a compound is incubated in an in vitro system or administered in an in vivo model, samples are analyzed to find new mass signals corresponding to potential metabolites. youtube.com High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which helps in determining the elemental composition of metabolites. mdpi.com Tandem mass spectrometry (MS/MS) is then used to fragment the metabolite ions, and the resulting fragmentation pattern provides structural information, helping to pinpoint the site of metabolic modification on the parent molecule. nih.govmdpi.com

Enzyme Systems Involved in Biotransformation (e.g., Cytochrome P450)

The specific enzyme systems, including Cytochrome P450 (CYP) isoforms, responsible for the biotransformation of this compound have not been identified.

The Cytochrome P450 superfamily is a primary group of enzymes involved in the metabolism of foreign compounds (xenobiotics), including many drugs. youtube.com These enzymes typically catalyze oxidative reactions. nih.gov Identifying which specific CYP isoforms (e.g., CYP3A4, CYP2D6) are responsible for a compound's metabolism is crucial for predicting potential drug-drug interactions. youtube.com This is often determined using recombinant human CYP enzymes or by using specific chemical inhibitors for different CYP isoforms in liver microsome incubations. For related protoberberine alkaloids, CYP enzymes are known to be involved in key structural modifications like the formation of methylenedioxy bridges. nih.gov

In Vivo Pharmacokinetic Profiling in Animal Models (Absorption, Distribution, Excretion)

There is no published data on the in vivo pharmacokinetic profile of this compound in any animal models.

In vivo pharmacokinetic studies in animal models (e.g., rats, mice) are essential to understand a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile within a living organism. nih.govnih.gov After administration of the compound, blood and tissue samples are collected over time to measure the concentration of the parent compound and its major metabolites. This data is used to calculate key pharmacokinetic parameters such as bioavailability, clearance, volume of distribution, and elimination half-life. nih.gov These studies are critical for extrapolating potential human pharmacokinetics and for designing further preclinical and clinical studies. nih.gov

Table 2: In Vivo Pharmacokinetic Parameters of this compound in Animal Models (No data available in the scientific literature)

| Species | Route of Administration | Bioavailability (%) | Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Elimination Half-Life (h) |

|---|---|---|---|---|---|

| Rat | - | Data not available | Data not available | Data not available | Data not available |

| Mouse | - | Data not available | Data not available | Data not available | Data not available |

Role of Transporters in Compound Disposition (e.g., P-glycoprotein)

The role of drug transporters, such as P-glycoprotein (P-gp), in the disposition of this compound has not been investigated in the scientific literature.

Analytical Method Development for Biological and Environmental Matrices

Quantitative Analysis in Biological Samples (e.g., plasma, tissue)

While specific studies detailing the quantitative analysis of alpha-Canadine methochloride in biological plasma or tissue are not widely available, the established methods for other quaternary protoberberine alkaloids, such as berberine (B55584), provide a strong framework for its determination. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant technique for bioanalysis of this class of compounds due to its high sensitivity and selectivity. scirp.orgnih.govnih.gov

A typical analytical workflow for quantifying this compound in plasma would involve several key steps. Sample preparation is critical to remove proteins and other interfering substances. This is commonly achieved through protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). nih.gov For instance, a validated method for berberine in human plasma utilized LLE for sample clean-up before LC-MS analysis. nih.gov Similarly, methods for a broad range of quaternary ammonium (B1175870) compounds in serum and urine have been developed using SPE with weak cation-exchange cartridges, which would be applicable to the positively charged this compound. nih.gov

Chromatographic separation is typically performed on a reversed-phase C18 or a pentafluorophenyl (PFP) column. scirp.orgnih.gov A gradient elution with a mobile phase consisting of acetonitrile (B52724) or methanol (B129727) and an aqueous buffer (e.g., ammonium formate (B1220265) with formic acid) is often used to achieve optimal separation from endogenous matrix components. scirp.orgnih.gov

Detection is accomplished using a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode. Quantification is performed using multiple reaction monitoring (MRM), which involves monitoring a specific precursor-to-product ion transition for the analyte and an internal standard. For the related alkaloid berberine (m/z 336.1), specific transitions are monitored to ensure accurate quantification. nih.gov A similar approach would be developed for this compound, requiring the determination of its specific mass transitions. The use of an isotopically labeled internal standard is ideal for correcting matrix effects and variations in instrument response. nih.gov

The table below illustrates typical parameters for an LC-MS/MS method for a related quaternary alkaloid, berberine, in human plasma, which could be adapted for this compound. nih.gov

| Parameter | Value/Description |

| Sample Type | Human Plasma |

| Pre-treatment | Liquid-Liquid Extraction |

| Chromatography | HPLC with C18 column |

| Mobile Phase | Acetonitrile and 10mM ammonium acetate (B1210297) with 0.1% formic acid (gradient) |

| Detection | ESI-MS (Positive Ion Mode) |

| Quantification | Selected-Ion Monitoring (SIM) |

| LLOQ | 0.020 ng/mL |

| Linear Range | 0.020 - 3.0 ng/mL |

This interactive table summarizes a validated method for berberine analysis, adaptable for this compound.

Detection and Quantification in Complex Natural Extracts

This compound is a derivative of the alkaloid canadine (B1168894), which is found in plants such as Goldenseal (Hydrastis canadensis). nih.govresearchgate.net Therefore, analytical methods developed for the comprehensive profiling of alkaloids in Goldenseal root extracts are directly relevant. These methods are essential for quality control and standardization of herbal products.

The process begins with an efficient extraction of alkaloids from the plant matrix, typically dried and powdered root. frontiersin.org Ultrasonic extraction with solvents like methanol or ethanol (B145695) is a common and rapid technique. frontiersin.org A method developed for Goldenseal root powder utilized a 20-minute ambient ultrasonic extraction followed by isocratic liquid chromatography (LC) analysis with UV detection. frontiersin.org

High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are the primary techniques for separating the complex mixture of alkaloids present in these extracts. nih.govresearchgate.net A C18 column is frequently used for separation. frontiersin.orgnih.gov One validated HPLC method for alkaloids in Goldenseal, including canadine, used an isocratic mobile phase of 10 mM ammonium acetate and acetonitrile (70:30, v/v) with UV detection at 235 nm. researchgate.net More advanced UHPLC methods offer faster analysis times, with run times of less than 6 minutes for separating major alkaloids like canadine, berberine, and hydrastine. researchgate.net

For quantification, UV detection is often employed, with wavelengths selected based on the absorbance maxima of the target alkaloids (e.g., 290 nm for canadine). researchgate.net Mass spectrometry (LC-MS) provides higher selectivity and allows for the identification of a wider range of alkaloids, including minor components. researchgate.netresearchgate.net High-resolution mass spectrometry, such as Orbitrap LC-MS, has been used to identify and characterize up to 28 different alkaloids in Goldenseal root extract. researchgate.net

The following table summarizes findings from a study on the alkaloid content in commercial Goldenseal root powders, demonstrating the typical concentration ranges that analytical methods must be able to quantify. nih.gov

| Alkaloid | Concentration Range (% w/w) in Powdered Root |

| Berberine | ~0.2% to ~4% |

| Hydrastine | ~0.2% to ~4% |

| Canadine | ~0.2% to ~4% |

This interactive table shows the concentration ranges of major alkaloids found in Goldenseal, the natural source of the precursor to this compound.

Bioanalytical Method Validation

The validation of any analytical method is essential to ensure that the results are reliable, reproducible, and fit for purpose. For bioanalytical methods used in regulated studies, validation is performed according to strict guidelines from regulatory agencies. The core parameters assessed during validation include accuracy, precision, linearity, selectivity, sensitivity (Lower Limit of Quantification, LLOQ), and stability. researchgate.netfrontiersin.org

Accuracy refers to the closeness of the measured value to the true value. It is typically assessed by analyzing quality control (QC) samples at different concentrations and is expressed as a percentage of the nominal value. researchgate.net

Precision measures the degree of scatter between a series of measurements. It is evaluated at both intra-day (repeatability) and inter-day (intermediate precision) levels and is expressed as the percent relative standard deviation (%RSD). frontiersin.org For methods analyzing alkaloids in Goldenseal, precision values of ≤1.6% RSD have been reported. frontiersin.org For bioanalysis, precision should not exceed 15% CV (Coefficient of Variation), except at the LLOQ where 20% is acceptable. researchgate.net

Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte. A calibration curve is generated, and its correlation coefficient (r²) should ideally be >0.99. muni.cz

Selectivity is the ability to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites or endogenous matrix components. frontiersin.org

Lower Limit of Quantification (LLOQ) is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. researchgate.net

Recovery is the efficiency of the extraction procedure, determined by comparing the analyte response in a pre-extracted spiked sample to a post-extracted spiked sample. frontiersin.org For Goldenseal alkaloids, recoveries have been reported in the range of 92.3% to 101.9%. frontiersin.org

Matrix Effect assesses the influence of co-eluting, undetected matrix components on the ionization of the target analyte, which can cause ion suppression or enhancement. nih.gov

Stability of the analyte is evaluated under various conditions that samples may experience, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at low temperatures. researchgate.net

Application of Advanced Separation Techniques (e.g., UHPLC, CE)

To meet the demands for higher throughput, better resolution, and increased sensitivity, advanced separation techniques like Ultra-High-Performance Liquid Chromatography (UHPLC) and Capillary Electrophoresis (CE) are increasingly applied to the analysis of alkaloids.

UHPLC: UHPLC systems use columns with smaller particle sizes (<2 µm), which allows for much faster separations and higher peak capacities compared to conventional HPLC. Methods using UHPLC have been successfully applied to the analysis of alkaloids in Goldenseal and other medicinal plants. researchgate.net For example, a UHPLC-DAD method was developed for the quantitative determination of nine major alkaloids, demonstrating good precision, repeatability, and recovery. The short analysis times, often under six minutes, make UHPLC ideal for high-throughput screening and quality control of natural product extracts. researchgate.net Coupling UHPLC with high-resolution mass spectrometry (e.g., UHPLC-QTOF-MS) provides a powerful tool for both the rapid quantification of known alkaloids and the identification of unknown compounds.

Capillary Electrophoresis (CE): CE is a high-efficiency separation technique that is particularly well-suited for the analysis of charged species, such as the quaternary ammonium cation of this compound. nih.govnih.gov Non-aqueous CE methods have been developed for the rapid separation of protoberberine alkaloids like berberine and palmatine (B190311) in under 7 minutes. nih.gov An optimal running buffer for these separations was found to be 50 mM ammonium acetate with 0.5% acetic acid in a methanol-acetonitrile mixture. nih.gov CE coupled with mass spectrometry (CE-MS) offers a viable alternative to LC-MS for the identification and quantification of basic compounds in herbal extracts, providing high efficiency and fast analysis speeds. nih.gov The technique has been successfully used to analyze quaternary ammonium compounds with excellent reproducibility of migration times (RSD <0.5%) and low limits of quantification. scirp.org

The table below outlines typical conditions for a non-aqueous CE method for related protoberberine alkaloids. nih.gov

| Parameter | Value/Description |

| Technique | Non-Aqueous Capillary Electrophoresis (NACE) |

| Running Buffer | 50 mM ammonium acetate, 0.5% acetic acid, 10% acetonitrile in methanol |

| Applied Voltage | 18 kV |

| Detection | UV at 214 nm |

| Analysis Time | < 7 minutes |

This interactive table details the parameters for a Capillary Electrophoresis method suitable for separating quaternary alkaloids like this compound.

Conclusion and Future Research Perspectives

Summary of Key Academic Contributions to the Understanding of alpha-Canadine Methochloride

The scientific inquiry into this compound, a quaternary ammonium (B1175870) derivative of the naturally occurring benzylisoquinoline alkaloid (S)-canadine (also known as (S)-tetrahydroberberine), is still in its nascent stages. wikipedia.org Direct research on this specific salt is limited; however, a substantial body of academic work on its parent compound, canadine (B1168894), and related derivatives provides a foundational understanding and framework for its potential properties and areas of scientific interest.

Key academic contributions that indirectly illuminate the context of this compound include:

Metabolic Studies of the N-methylated Form: Research has been conducted on the in vitro metabolism of N-methylcanadine in rat liver S9 fractions. nih.gov These studies have successfully identified several metabolites, with the primary metabolic pathway being the cleavage of the methylenedioxy group. nih.gov Such metabolic profiling is crucial as it lays the groundwork for understanding the potential in vivo behavior and fate of this compound.

Role in Biosynthesis: (S)-N-methylcanadine is a recognized intermediate in the biosynthesis of the phthalideisoquinoline alkaloid noscapine (B1679977) in the opium poppy (Papaver somniferum). nih.gov Specifically, the enzyme CYP82Y1, an N-methylcanadine 1-hydroxylase, catalyzes a key step in this biosynthetic pathway. nih.gov This highlights the compound's importance in natural product biosynthesis.

Research on the Parent Alkaloid (Canadine/Tetrahydroberberine): Canadine itself has been the subject of various pharmacological investigations. It has been reported to exhibit antioxidant properties, block K(ATP) channels in dopamine (B1211576) neurons, and inhibit muscle protein degradation while stimulating myogenesis. wikipedia.org Furthermore, it can block voltage-dependent calcium channels, though with less potency than verapamil. wikipedia.org These activities of the parent compound suggest potential, albeit likely modified, activities for its quaternary methochloride salt.

Synthesis and Activity of Tetrahydroberberine (B1206132) Derivatives: A significant area of research has been the synthesis of various derivatives of tetrahydroberberine to explore novel biological activities. preprints.orgnih.govmdpi.com Studies have shown that derivatives of tetrahydroberberine can possess lipid-lowering, antiproliferative, and antibacterial or antifungal activities. mdpi.comresearchgate.net This body of work on analog development provides a strong rationale for the specific investigation of this compound.

The following table summarizes the key research areas related to canadine and its derivatives, providing a context for the scientific interest in this compound.

| Research Area | Key Findings |

| Metabolism | In vitro studies show that N-methylcanadine is metabolized primarily through the cleavage of its methylenedioxy group. nih.gov |

| Biosynthesis | N-methylcanadine is a crucial intermediate in the biosynthesis of noscapine in Papaver somniferum. nih.gov |

| Pharmacology of Canadine | The parent compound exhibits antioxidant and ion channel blocking activities. wikipedia.org |

| Derivative Synthesis | Analogs of tetrahydroberberine have been synthesized and show potential as lipid-lowering and antiproliferative agents. nih.govmdpi.comresearchgate.net |

Unexplored Research Avenues and Methodological Challenges

Despite the foundational knowledge from related compounds, this compound itself remains largely unexplored. This presents numerous avenues for future research, alongside specific methodological challenges.

Unexplored Research Avenues:

Dedicated Synthesis and Characterization: A primary gap is the lack of a standardized and optimized synthesis protocol specifically for this compound, followed by its complete spectroscopic and crystallographic characterization.

Comprehensive Biological Screening: The full spectrum of biological activities of this compound has not been investigated. A systematic screening against a wide panel of pharmacological targets, including receptors, enzymes, and ion channels, is a significant unexplored area.

Comparative Pharmacological Studies: Direct comparative studies between canadine and this compound are needed to understand how quaternization of the nitrogen atom affects potency, selectivity, and mechanism of action.

Pharmacokinetic Profiling: There is no available data on the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. Such studies are critical to assess its potential as a therapeutic agent.

Mechanism of Action Studies: For any identified biological activity, detailed mechanistic studies would be required to elucidate the molecular targets and signaling pathways involved.

Methodological Challenges:

Synthesis and Purification: While the synthesis of quaternary ammonium salts is generally straightforward, achieving high purity and yield for this compound may require optimization of reaction conditions and purification techniques to remove any unreacted starting material and byproducts.

Bioavailability and Cell Permeability: The permanent positive charge on the quaternary nitrogen can significantly reduce passive diffusion across biological membranes. This presents a challenge for cellular and in vivo studies and may necessitate the development of specific delivery systems or the use of cell-free assay systems initially.

Distinguishing from Parent Compound Effects: In any in vitro or in vivo system, it is crucial to ensure that the observed effects are due to this compound itself and not due to potential degradation or metabolic conversion back to canadine. This requires robust analytical methods to monitor the stability of the compound in experimental media.

Potential for New Mechanistic Discoveries and Analog Development

The investigation of this compound holds considerable potential for uncovering new biological mechanisms and for the development of novel chemical entities.

Potential for New Mechanistic Discoveries:

Altered Target Interactions: The introduction of a positive charge via N-methylation fundamentally alters the electronic and steric properties of the molecule. This could lead to novel or enhanced interactions with biological targets, particularly with anionic sites on proteins or nucleic acids, which may not be as effectively targeted by the parent tertiary amine, canadine.

Modulation of Transporter Proteins: Quaternary ammonium compounds are known substrates for various organic cation transporters. Investigating the interaction of this compound with these transporters could reveal new mechanisms of cellular uptake and efflux, and potentially new ways to target specific tissues or cell types.

Allosteric Modulation: The distinct structural and electronic features of this compound might enable it to act as an allosteric modulator of receptors or enzymes, offering a different mode of action compared to potential orthosteric binding of the parent compound.

Potential for Analog Development:

Counter-ion Modification: The "methochloride" is just one possibility. The synthesis of a series of alpha-canadine salts with different counter-ions (e.g., bromide, iodide, tosylate, mesylate) could be explored to fine-tune physical properties like solubility and crystallinity, which can influence bioavailability.

Scaffold Modification Prior to Quaternization: Drawing from the extensive research on tetrahydroberberine derivatives, new analogs could be created by first modifying the canadine scaffold (e.g., at the aromatic rings) and then performing the N-methylation. preprints.orgmdpi.com This combinatorial approach could generate a library of novel quaternary compounds with a wide range of biological activities.

Development of Pro-drugs: To overcome potential bioavailability challenges, pro-drug strategies could be devised where the quaternary charge is masked by a cleavable group, which is then removed in vivo to release the active this compound.

Q & A

Q. What are the standard methods for characterizing the purity of alpha-Canadine methochloride in synthetic samples?

To ensure purity, combine high-performance liquid chromatography (HPLC) with nuclear magnetic resonance (NMR) spectroscopy. HPLC quantifies impurities at trace levels, while NMR confirms structural integrity by analyzing proton and carbon environments. Always cross-reference with elemental analysis for stoichiometric validation. Detailed protocols should follow established guidelines for reproducibility, including inert atmosphere handling for hygroscopic or oxygen-sensitive compounds .

Q. What analytical techniques are recommended for quantifying this compound in biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is optimal for detecting low concentrations in plasma or tissue homogenates. Validate the method using calibration curves with internal standards (e.g., deuterated analogs). For preliminary screening, enzyme-linked immunosorbent assays (ELISA) may be employed, but cross-reactivity with metabolites must be ruled out .

Q. What solvents and reaction conditions optimize the synthesis yield of this compound?

Polar aprotic solvents (e.g., dimethylformamide) under inert atmospheres (argon/nitrogen) typically enhance methylation efficiency. Monitor reaction progress via thin-layer chromatography (TLC) and optimize temperature gradients (e.g., 40–60°C) to minimize side reactions. Post-synthesis purification via recrystallization or column chromatography is critical .

Q. How can researchers validate the stability of this compound under physiological conditions?

Conduct incubation studies in buffers simulating physiological pH (e.g., phosphate-buffered saline at pH 7.4) at 37°C. Analyze degradation products using HPLC or UV-Vis spectroscopy over 24–72 hours. Include controls for light and temperature sensitivity .

Q. What protocols ensure reproducibility in synthesizing this compound?

Develop a standardized operating procedure (SOP) with explicit steps for reagent preparation, reaction monitoring, and purification. Peer-review the SOP with independent labs to identify potential variables (e.g., humidity, stirring rate) and validate via inter-laboratory studies .

Advanced Research Questions

Q. How can contradictions between spectroscopic data and computational models for this compound’s structure be resolved?

Cross-validate results using X-ray crystallography for definitive structural confirmation. If crystallography is infeasible, employ density functional theory (DFT) simulations to reconcile NMR chemical shifts with predicted electronic environments. Re-examine sample purity and solvent effects, as impurities can distort spectral interpretations .

Q. What strategies address discrepancies in reported methylation efficiency during this compound synthesis?

Perform meta-analysis of published protocols to identify critical variables (e.g., base catalysts, solvent polarity). Use factorial design experiments to isolate influential factors. Statistical tools like ANOVA can quantify the significance of each variable .

Q. How should researchers design in vivo studies to assess this compound’s pharmacokinetics while controlling biological variability?

Implement randomized block designs with stratified animal cohorts based on age, weight, and genetic background. Use isotope-labeled compounds to track metabolites via mass spectrometry. Control environmental factors (e.g., diet, circadian rhythm) and apply pharmacokinetic/pharmacodynamic (PK/PD) modeling to account for inter-individual variability .

Q. How can heterogeneous response data in this compound efficacy studies be statistically analyzed?

Apply multivariate analysis (e.g., principal component analysis) to identify confounding variables. Subgroup analyses based on demographic or metabolic biomarkers (e.g., CYP enzyme activity) may reveal population-specific effects. Use mixed-effects models to account for nested data structures .

Q. What methodologies reconcile conflicting in vitro and in vivo efficacy data for this compound?

Investigate bioavailability limitations (e.g., poor membrane permeability, first-pass metabolism) using Caco-2 cell assays and hepatic microsome stability tests. Combine in vitro IC50 values with physiologically based pharmacokinetic (PBPK) modeling to predict in vivo efficacy. Validate with tissue-specific exposure measurements .

Methodological Notes

- Data Contradiction Analysis : Always triangulate conflicting results using orthogonal techniques (e.g., spectroscopy, chromatography, in silico modeling) .

- Experimental Reproducibility : Document all parameters (e.g., solvent lot numbers, instrument calibration logs) and adhere to FAIR (Findable, Accessible, Interoperable, Reusable) data principles .

- Ethical and Safety Compliance : Follow institutional guidelines for handling hazardous intermediates, including toxicity screening and waste disposal protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.